3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a quinoline-derived compound featuring a 6-fluoro substituent, a 4-chlorobenzenesulfonyl group at position 3, and a 4-methylpiperazine moiety at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-24-8-10-25(11-9-24)20-17-12-15(22)4-7-18(17)23-13-19(20)28(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYQAJFVSRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the quinoline core with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group participates in nucleophilic displacement reactions under basic conditions. This allows substitution of the chlorine atom with various nucleophiles:
These reactions are critical for modifying the compound’s electronic properties and biological target affinity.
Hydrolysis of the Sulfonamide Linkage
The sulfonamide bond undergoes hydrolysis under strongly acidic or basic conditions:
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Acidic hydrolysis (HCl, 6M, 110°C): Cleaves the S–N bond, yielding 4-chlorobenzenesulfonic acid and a 6-fluoro-4-(4-methylpiperazin-1-yl)quinoline amine intermediate.
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Basic hydrolysis (NaOH, 50% aq. ethanol): Produces sulfonate salts and regenerates the free amine .
Piperazine Functionalization
The 4-methylpiperazine moiety undergoes alkylation or acylation to introduce new substituents:
| Reaction Type | Reagents | Products | Application Example |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K2CO3 | Quaternary ammonium derivatives | Enhanced water solubility |
| N-Acylation | Acid chlorides, DCM | Amide-functionalized analogs | Improved metabolic stability |
| Oxidation | mCPBA, CH2Cl2, 0°C | N-Oxide derivatives | Altered receptor binding |
These modifications are pivotal in medicinal chemistry for pharmacokinetic optimization .
Quinoline Ring Modifications
The fluorinated quinoline core engages in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:
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EAS at C-5/C-7 :
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Suzuki-Miyaura Coupling :
Using Pd(PPh3)4 and aryl boronic acids, substituents are introduced at C-8 for structural diversification.
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative, altering planarity and π-stacking interactions. Selective reduction of the sulfonyl group (NaBH4/NiCl2) yields thioether analogs.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–F bond cleavage, generating a radical intermediate that couples with alkenes or arenesto form C–C bonds .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
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Acidic media (pH <3) : Rapid hydrolysis of the sulfonamide group (t1/2 = 2.1 h).
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Neutral/basic media (pH 7-9) : Stable for >48 h, enabling sustained biological activity.
This reactivity profile enables precise structural tuning for applications in drug discovery and materials science. Continued exploration of its reaction space remains essential for developing novel derivatives with optimized properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, its structural characteristics, particularly the presence of the sulfonamide group, enhance its antibacterial properties. In vitro tests have shown significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 5 μM |
| Compound B | P. aeruginosa | 21 mm zone of inhibition |
| Compound C | A. fumigatus | 21 mm zone of inhibition |
Psychiatric Disorder Treatment
The compound has been explored for its role as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in several psychiatric conditions such as anxiety and depression. Preclinical studies have demonstrated that derivatives of this compound exhibit promising efficacy in reducing symptoms associated with these disorders .
Case Study: Efficacy in Preclinical Models
A study reported that a derivative of this compound advanced to first-in-man trials due to its high efficacy and safety profile in preclinical models. The optimization process involved extensive biological evaluation, leading to the identification of potent candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the chlorobenzenesulfonyl group significantly enhances its biological activity by influencing solubility and binding affinity to target receptors.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Chlorobenzenesulfonyl Group | Increased antibacterial potency |
| Fluorine Substitution | Enhanced receptor binding |
| Piperazine Moiety | Improved CNS penetration |
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels amide coupling strategies (e.g., HATU/DMF in ) for introducing the methylpiperazine group.
- Pd-catalyzed cross-coupling (as in ) may be employed for aryl group incorporation, though direct evidence is lacking.
- Yields for analogs range widely (e.g., 71% for 6a ), suggesting room for optimization in the target compound’s synthesis.
Physicochemical Properties
Piperazine and sulfonyl groups critically influence solubility and stability:
- Piperazine vs. Piperidine/Pyrrolidine : The methylpiperazine group in the target compound increases water solubility compared to piperidine/pyrrolidine analogs due to its tertiary amine .
- Sulfonyl Group Impact: The 4-chlorobenzenesulfonyl moiety may reduce solubility relative to methoxy or amino substituents but enhances thermal stability (e.g., melting points >200°C in sulfonyl-containing quinolines ).
- Fluoro Substituent : The 6-fluoro group likely improves lipophilicity and membrane permeability compared to chloro or methoxy groups .
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a quinoline backbone substituted with a chlorobenzenesulfonyl group and a piperazine moiety. Its molecular formula is , and it exhibits a molecular weight of approximately 367.85 g/mol.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Neuropharmacological Effects : Potential implications in treating neurological disorders have been explored.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| SW480 (Colon Cancer) | 10.0 |
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that treatment with the compound leads to G2/M phase arrest, followed by apoptosis characterized by increased caspase-3 activation and altered expression of apoptosis-related proteins such as Bcl-2 and Bax .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values are as follows:
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
Research into the neuropharmacological properties of this compound indicates potential as a modulator for various neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive function and mood regulation .
Case Studies
A notable case study involved the administration of the compound in animal models to assess its efficacy in treating induced tumors. The results demonstrated significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
